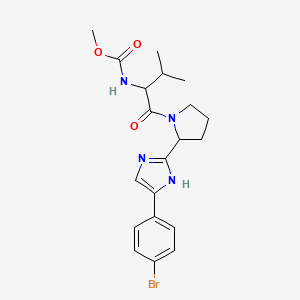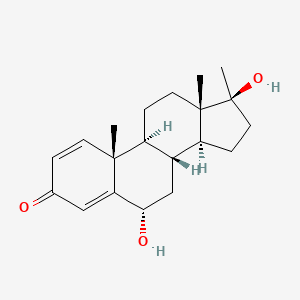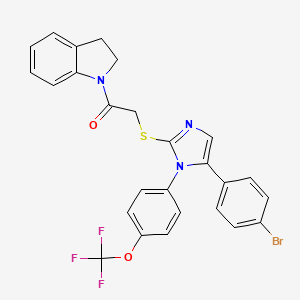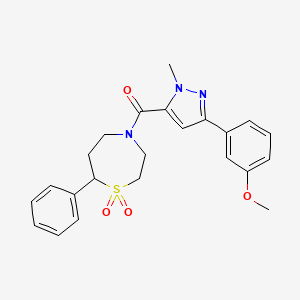![molecular formula C14H18F3N3O2S B2560310 N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415563-87-8](/img/structure/B2560310.png)
N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is currently being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.
作用機序
TAK-659 works by selectively inhibiting the activity of BTK, a key regulator of B-cell receptor signaling. BTK plays a critical role in the development and survival of B-cells, which are responsible for producing antibodies that help to fight off infections. By inhibiting BTK, TAK-659 blocks the activation of B-cells and prevents the production of antibodies. This can be beneficial in the treatment of cancer and autoimmune diseases, where the immune system is overactive and attacking healthy cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in preclinical models. TAK-659 has been shown to reduce the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, TAK-659 has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell activation.
実験室実験の利点と制限
The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, its potent anti-tumor activity, and its immunomodulatory effects. However, there are also some limitations to using TAK-659 in lab experiments. For example, TAK-659 is highly lipophilic, which can make it difficult to work with in aqueous solutions. Additionally, TAK-659 has a short half-life in vivo, which may limit its efficacy in certain experimental settings.
将来の方向性
There are several future directions for research on TAK-659. One potential area of focus is the development of combination therapies that include TAK-659 and other targeted agents. Another area of interest is the investigation of TAK-659 in combination with immunotherapy agents, such as checkpoint inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of TAK-659 and to identify potential biomarkers that may predict response to treatment.
合成法
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the formation of intermediates, and the final coupling reaction. The process is complex and involves the use of various reagents and solvents. The exact details of the synthesis method are proprietary information and have not been disclosed by Takeda Pharmaceutical Company Limited.
科学的研究の応用
TAK-659 has been the subject of extensive scientific research in recent years, with a particular focus on its potential use in the treatment of cancer and autoimmune diseases. Several preclinical studies have demonstrated that TAK-659 exhibits potent anti-tumor activity in a variety of cancer cell lines, including lymphoma, leukemia, and multiple myeloma. Additionally, TAK-659 has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)13-9-11(3-6-18-13)20-7-4-10(5-8-20)19-23(21,22)12-1-2-12/h3,6,9-10,12,19H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOXCOCUADFHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

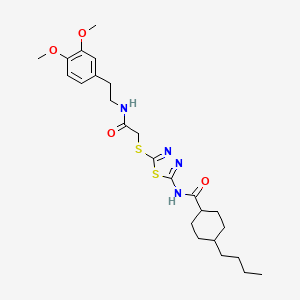


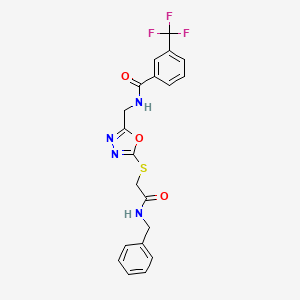

![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)
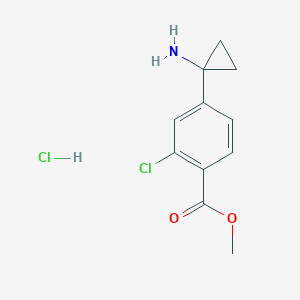
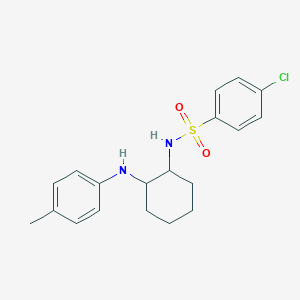
![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2560240.png)
